![molecular formula C19H15Cl2N3O B5518170 N'-(2,6-dichlorobenzylidene)-2-(1-naphthylamino)acetohydrazide](/img/structure/B5518170.png)
N'-(2,6-dichlorobenzylidene)-2-(1-naphthylamino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(2,6-dichlorobenzylidene)-2-(1-naphthylamino)acetohydrazide, also known as DCB-N, is a chemical compound that has been extensively studied in scientific research. It is a hydrazide derivative that has shown promising results in various fields of study, including cancer research, microbiology, and pharmacology.
Scientific Research Applications
Sulfonamides in Clinical Use
Sulfonamides, possessing the primary sulfonamide moiety, are integral to various clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors. Recent patents and research focus on their application as antiglaucoma agents, targeting tumor-associated isoforms CA IX/XII for antitumor activity, and exploring their roles as selective antiglaucoma drugs, antitumor agents, and for other disease treatments, highlighting their importance in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).
Naphthalimides in Medicinal Applications
Naphthalimide derivatives, known for their extensive medicinal potential, exhibit significant activities as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Their ability to interact with DNA, enzymes, and receptors showcases their versatility in therapeutic applications. The ongoing research and development of naphthalimide-based compounds, including their use as artificial ion receptors, fluorescent probes, and diagnostic agents, mark them as a significant class of compounds with expanding medicinal applications (Gong, Addla, Lv, & Zhou, 2016).
Potential for Antitumor Activity
The exploration of heterocyclic naphthalimides, particularly in the context of anticancer research, has identified these compounds as having a solid foundation for developing novel therapeutic agents. Their structural modifications have led to enhanced DNA binding affinity and improved antitumor properties, suggesting their significant potential in cancer therapy. The systematic review of naphthalimide derivatives, including their design strategies beyond DNA intercalation and topo II poison, such as prodrugs and multitarget drugs, highlights the innovative approaches in utilizing naphthalimide and analogues for antitumor applications (Chen, Xu, & Qian, 2018).
properties
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O/c20-16-8-4-9-17(21)15(16)11-23-24-19(25)12-22-18-10-3-6-13-5-1-2-7-14(13)18/h1-11,22H,12H2,(H,24,25)/b23-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHIURMBPPFHBY-FOKLQQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.